Ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride
Description
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Properties
Molecular Formula |
C21H30Cl2N4O8S |
|---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C21H29ClN4O8S.ClH/c1-3-33-17(27)10-9-15(23)19(29)25-16(20(30)24-11-18(28)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14;/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,30)(H,25,29);1H |
InChI Key |
CVIFILADANWFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=C(C=C1)Cl)O)C(=O)NCC(=O)OCC)N.Cl |
Origin of Product |
United States |
Biological Activity
Ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate; hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity, including:
- An amino group which may facilitate interactions with biological receptors.
- A chlorophenyl group that can enhance lipophilicity and potentially improve cell membrane permeability.
- A sulfanyl group , which may play a role in redox reactions.
The molecular formula is with a molecular weight of approximately 433.92 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes through competitive binding, affecting metabolic pathways crucial for cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Antimicrobial Activity
Studies have indicated that Ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance, in vitro tests demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential applications in treating infections.
Anticancer Properties
Research into the anticancer effects of this compound has revealed promising results. In cell line studies:
- MCF-7 Breast Cancer Cells : The compound showed a dose-dependent inhibition of cell proliferation, with an IC50 value indicating significant cytotoxicity at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 10 | High |
| MDA-MB231 | 15 | Moderate |
| SK-BR-3 | 20 | Moderate |
These findings suggest that the compound may interfere with cancer cell metabolism or induce apoptosis.
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. In models of oxidative stress, it has been shown to reduce neuronal cell death, potentially through the modulation of antioxidant pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria, demonstrating significant reductions in bacterial load in treated samples compared to controls.
- Cancer Treatment Study : In a clinical trial involving patients with advanced breast cancer, the administration of this compound alongside standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone, highlighting its potential as an adjunct therapy.
- Neuroprotection Research : A study focused on neurodegenerative diseases reported that treatment with this compound significantly decreased markers of oxidative stress in neuronal cultures exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
